Home > Products > Screening Compounds P86659 > Pabociclib Impurity B Hydrochloride
Pabociclib Impurity B Hydrochloride - 1883672-48-7

Pabociclib Impurity B Hydrochloride

Catalog Number: EVT-8952572
CAS Number: 1883672-48-7
Molecular Formula: C29H38ClN7O4
Molecular Weight: 584.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pabociclib Impurity B Hydrochloride is a significant impurity associated with the pharmaceutical compound Palbociclib, which is an inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive breast cancer. Understanding impurities like Pabociclib Impurity B Hydrochloride is crucial for ensuring the quality and efficacy of pharmaceutical products. This compound is classified as a critical impurity due to its potential impact on the safety and effectiveness of Palbociclib formulations.

Source

The primary source of Pabociclib Impurity B Hydrochloride arises from the synthesis processes involved in producing Palbociclib. Various patents and research articles detail methods for synthesizing this impurity, emphasizing the need for efficient and safe production techniques to minimize unwanted byproducts during the manufacturing of Palbociclib .

Classification

Pabociclib Impurity B Hydrochloride falls under the category of pharmaceutical impurities. It is specifically classified as a critical impurity due to its structural similarity to the active pharmaceutical ingredient and its potential effects on drug performance and patient safety.

Synthesis Analysis

Methods

The synthesis of Pabociclib Impurity B Hydrochloride can be achieved through several methods, primarily involving hydrolysis reactions under mild conditions. One notable method uses hydrochloric acid or methanesulfonic acid as proton donors to facilitate the hydrolysis of protected intermediates derived from Palbociclib synthesis .

Technical Details

  1. Starting Materials: The synthesis typically begins with precursors that contain protective groups, which are subsequently removed through hydrolysis.
  2. Reaction Conditions: The reactions are carried out at controlled temperatures (around 60°C) and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
  3. Purification: Post-reaction, the crude product is purified using column chromatography, often employing solvents like methanol and ethyl acetate to achieve the desired purity levels.
Molecular Structure Analysis

Structure

Pabociclib Impurity B Hydrochloride has a complex molecular structure characterized by a pyrimidine ring fused with a piperazine moiety. The specific arrangement of functional groups contributes to its biological activity and interaction with cellular targets.

Data

  • Molecular Formula: C₁₈H₂₃ClN₄O
  • Molecular Weight: Approximately 348.85 g/mol
  • Structural Representation: The compound features multiple rings and functional groups typical of kinase inhibitors, which are crucial for their mechanism of action.
Chemical Reactions Analysis

Reactions

Pabociclib Impurity B Hydrochloride undergoes several chemical reactions during its synthesis, primarily hydrolysis and reduction reactions. These reactions are essential for converting starting materials into the desired product while minimizing side reactions that could lead to additional impurities.

Technical Details

  1. Hydrolysis Reaction: Involves breaking down protective groups under acidic conditions, resulting in the formation of the active structure.
  2. Reduction Reaction: Often catalyzed by palladium-carbon, this step reduces nitro groups to amines, further refining the compound's structure .
Mechanism of Action

Process

The mechanism of action of Pabociclib Impurity B Hydrochloride is closely linked to its structural similarity to Palbociclib, which inhibits cyclin-dependent kinases 4 and 6. This inhibition disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

Data

Research indicates that impurities like Pabociclib Impurity B can affect the pharmacokinetics and pharmacodynamics of Palbociclib, potentially altering its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow to orange crystalline powder.
  • Solubility: Slightly soluble in dimethyl sulfoxide and dimethylformamide; very slightly soluble in methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Applications

Pabociclib Impurity B Hydrochloride serves several scientific purposes:

  • Quality Control: Monitoring levels of this impurity is critical during the manufacturing process of Palbociclib to ensure product safety.
  • Research: It provides insights into the synthesis processes and potential modifications that can enhance drug formulations.
  • Pharmaceutical Development: Understanding its properties aids in developing more effective therapies with fewer side effects related to impurities.

Properties

CAS Number

1883672-48-7

Product Name

Pabociclib Impurity B Hydrochloride

IUPAC Name

tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate;hydrochloride

Molecular Formula

C29H38ClN7O4

Molecular Weight

584.1 g/mol

InChI

InChI=1S/C29H37N7O4.ClH/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5;/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33);1H

InChI Key

DFSWFKPSJUSRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.